molecular formula C10H17NO4 B2598626 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid CAS No. 1822530-58-4

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid

Cat. No.: B2598626
CAS No.: 1822530-58-4
M. Wt: 215.249
InChI Key: SZFDJSLFSMVIOM-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a 4-methylazetidine-2-carboxylic acid structure. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is significant in various fields, including organic chemistry and medicinal chemistry, due to its stability and reactivity.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

Industrial production methods often involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid can be compared with other Boc-protected compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the 4-methylazetidine moiety, which imparts distinct reactivity and stability compared to other Boc-protected compounds.

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-6-5-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFDJSLFSMVIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822530-58-4
Record name 1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid
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